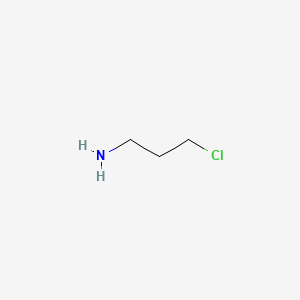

3-Chloropropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c4-2-1-3-5/h1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFKSWOGZQMOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903784 | |

| Record name | NoName_4531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-26-5, 6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14753-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloropropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-chloropropylamine hydrochloride (CAS No. 6276-54-6). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical methods are provided.

Core Physical and Chemical Properties

This compound hydrochloride is a primary amine hydrochloride salt. Its chemical structure and key identifiers are fundamental to its physical behavior.

| Property | Value |

| Chemical Name | 3-chloropropan-1-amine hydrochloride |

| Synonyms | 1-Amino-3-chloropropane hydrochloride, 3-Aminopropyl chloride hydrochloride |

| CAS Number | 6276-54-6[1] |

| Molecular Formula | C₃H₉Cl₂N[2] |

| Molecular Weight | 130.02 g/mol [2][3] |

| Appearance | White to off-white or beige crystalline powder or solid.[4] |

| Melting Point | 145-150 °C[2][4][5][6] |

| Boiling Point | Information not readily available, as it is a salt that is likely to decompose at higher temperatures. |

| Density | Data not consistently available. |

| Solubility | Soluble in water. Soluble in polar organic solvents like methanol (B129727) and DMSO (dimethyl sulfoxide). Insoluble in non-polar solvents like toluene (B28343) and chloroform. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound hydrochloride are outlined below. These protocols are based on standardized methods to ensure accuracy and reproducibility.

Melting Point Determination

The melting point of this compound hydrochloride is a critical parameter for its identification and purity assessment. The following method is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and OECD Guideline 102.[5][7][8][9][10][11][12][13][14][15]

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (closed at one end)

-

Thermometer calibrated against a certified standard

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound hydrochloride is finely powdered using a mortar and pestle. The powdered sample is then packed into a glass capillary tube to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely molten (the clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of this compound hydrochloride in water can be determined quantitatively using the flask method, as described in OECD Guideline 105.[7][16][17][18][19]

Apparatus:

-

Constant temperature water bath or shaker

-

Analytical balance

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, titration)

Procedure:

-

Equilibration: An excess amount of this compound hydrochloride is added to a known volume of distilled water in a glass flask.

-

Agitation: The flask is sealed and placed in a constant temperature bath (e.g., 25°C) and agitated using a magnetic stirrer until equilibrium is reached. This may take several hours.

-

Phase Separation: The suspension is allowed to stand at a constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

Quantification: The concentration of this compound hydrochloride in the filtrate is determined using a suitable analytical method. The solubility is then expressed as g/100 mL or mol/L.

Spectroscopic Data and Analysis Protocols

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound hydrochloride is prepared by dissolving approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a water-soluble equivalent, is added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.[20][21][22][23][24]

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Hydraulic press for making KBr pellets

-

KBr pellet die

Procedure:

-

Sample Preparation: Approximately 1-2 mg of this compound hydrochloride is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a very fine, homogeneous powder.

-

Pellet Formation: The powdered mixture is placed into a KBr pellet die and pressed under high pressure (typically several tons) to form a thin, transparent pellet.

-

Spectral Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, salt compound.[2][6][25][26]

Apparatus:

-

Mass spectrometer with an ESI source (e.g., LC-MS system)

-

Syringe pump for direct infusion

Procedure:

-

Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a suitable solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.[27]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[28]

-

Ionization: A high voltage is applied to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). For this compound hydrochloride, the protonated molecule [M+H]⁺ is expected, where M is the free base (this compound). A reported experimental value for the protonated molecule is m/z 94.[2]

Logical Relationships of Physical Properties

The physical properties of this compound hydrochloride are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound hydrochloride | 6276-54-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. uspbpep.com [uspbpep.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. â©741⪠Melting Range or Temperature [doi.usp.org]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. filab.fr [filab.fr]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. shimadzu.com [shimadzu.com]

- 21. scienceijsar.com [scienceijsar.com]

- 22. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 23. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. pharmaguru.co [pharmaguru.co]

- 25. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 26. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 28. harvardapparatus.com [harvardapparatus.com]

3-chloropropylamine molecular structure and weight

An In-depth Technical Guide to 3-Chloropropylamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its more commonly used salt, this compound hydrochloride. This document details their molecular structures, physicochemical properties, and includes relevant experimental protocols.

Molecular Structure and Properties

This compound is an alkylamine compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] It is typically handled in its more stable hydrochloride salt form.

1.1. This compound (Free Base)

This compound is a colorless to pale yellow liquid with a strong, ammonia-like odor.[1] As a primary amine, it exhibits nucleophilic properties, while the chlorine atom provides a site for electrophilic reactions.[2] This dual reactivity makes it a valuable building block in organic synthesis.

1.2. This compound Hydrochloride

This compound hydrochloride is the salt form, which is a more stable, solid compound, appearing as an off-white to yellow-beige crystalline powder or chunks.[5] It is the commercially prevalent form used in various chemical applications, including the synthesis of linear, star, and comb-like polyacrylamides.[5][6] It is soluble in water and alcohol-based solvents like DMSO and methanol, but not in ether-based solvents, acetone, or chloroform (B151607).[2][5][7]

Quantitative Data

The following tables summarize the key quantitative data for both this compound and its hydrochloride salt for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14753-26-5 | [1][3] |

| Molecular Weight | 93.56 g/mol | [1][3][4] |

| Boiling Point | 130.7°C at 760 mmHg | [1] |

| Density | 1.004 g/cm³ | [1] |

| Flash Point | 32.9°C | [1] |

| Vapor Pressure | 9.58 mmHg at 25°C | [1] |

| Refractive Index | 1.435 | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 6276-54-6 | [6][7] |

| Molecular Weight | 130.02 g/mol | [6][7][8][9][10] |

| Melting Point | 145-150 °C | [7] |

| Appearance | Off-white to yellow-beige crystalline powder or chunks | [5][7] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its hydrochloride salt are provided below.

3.1. Synthesis of this compound Hydrochloride from 3-Amino-1-propanol

This protocol outlines the synthesis of this compound hydrochloride via the reaction of 3-amino-1-propanol with thionyl chloride.

Materials:

-

3-Amino-1-propanol

-

Thionyl chloride

-

Anhydrous chloroform

Procedure:

-

A solution of thionyl chloride (8.68 g, 1.32 mmol) in anhydrous chloroform (30 mL) is prepared.

-

The thionyl chloride solution is slowly added dropwise to 3-amino-1-propanol (4.49 g, 59.19 mmol) while maintaining the temperature at 0-10°C.

-

The reaction mixture is then brought to room temperature and refluxed for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration to yield this compound hydrochloride.[7]

3.2. Nucleophilic Substitution Reaction of this compound Hydrochloride

This protocol describes a nucleophilic substitution reaction using this compound hydrochloride and sodium azide (B81097).

Materials:

-

This compound hydrochloride

-

Sodium azide

-

Water

-

Solid potassium hydroxide

-

Anhydrous ether

Procedure:

-

In a dry reaction flask, add sodium azide (2.25 g, 34.6 mmol) to a solution of this compound hydrochloride (1.53 g, 11.5 mmol) in water (15 mL).

-

Heat the reaction mixture to 80°C and stir at this temperature for 15 hours.

-

After the reaction is complete, cool the solution and alkalize it with solid potassium hydroxide.

-

Extract the reaction system three times with anhydrous ether (3 x 25 mL).

-

The combined organic layer contains the product resulting from the nucleophilic substitution.[2]

Visualizations

The following diagrams illustrate the molecular structures and a typical reaction pathway.

Caption: Molecular structures of this compound and its hydrochloride salt.

Caption: Workflow for the synthesis of this compound hydrochloride.

References

- 1. Cas 14753-26-5,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. This compound hydrochloride | 6276-54-6 [chemicalbook.com]

- 8. 3-chloro-propylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 98 6276-54-6 [sigmaaldrich.com]

- 11. This compound hydrochloride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Solubility of 3-Chloropropylamine Hydrochloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloropropylamine hydrochloride in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, provides a detailed experimental protocol for determining solubility, and offers a logical workflow for solvent selection.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide aims to provide researchers and drug development professionals with a thorough understanding of its solubility profile.

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 6276-54-6 | N/A |

| Molecular Formula | C₃H₈ClN · HCl | N/A |

| Molecular Weight | 130.02 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 145-150 °C | N/A |

Solubility Profile of this compound Hydrochloride

Currently, specific quantitative solubility data for this compound hydrochloride in a wide range of organic solvents at various temperatures is not extensively reported in peer-reviewed journals or public databases. However, qualitative solubility information has been compiled from various sources.

The following table summarizes the known qualitative solubility of this compound hydrochloride in common organic solvents.

| Solvent | Solvent Class | Solubility |

| Water | Protic | Soluble |

| Methanol | Protic, Alcohol | Soluble (some sources indicate "slightly soluble") |

| Ethanol | Protic, Alcohol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Sulfoxide | Soluble (some sources indicate "slightly soluble") |

| Diethyl Ether | Aprotic, Ether | Insoluble |

| Acetone | Aprotic, Ketone | Insoluble |

| Chloroform | Aprotic, Halogenated | Insoluble |

Note: "Soluble" and "insoluble" are qualitative terms. For precise process design and development, it is imperative to determine the quantitative solubility through experimental methods.

Experimental Protocol for Determining Solubility

The following is a detailed protocol for the determination of the equilibrium solubility of this compound hydrochloride in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis for quantification.

Materials

-

This compound hydrochloride (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Pipette a known volume (e.g., 5 mL or 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed (tared) evaporating dish or watch glass. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Quantification:

-

Record the exact weight of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The oven should be well-ventilated.

-

Continue drying until all the solvent has evaporated and a constant weight of the residue (this compound hydrochloride) is achieved. This can be confirmed by weighing the dish at regular intervals until two consecutive readings are within an acceptable tolerance (e.g., ±0.2 mg).

-

Record the final weight of the evaporating dish with the dry solute.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered sample in mL) * 100

Logical Workflow for Solvent Selection

For researchers needing to select an appropriate solvent for a reaction or purification involving this compound hydrochloride, the following logical workflow can be applied. This workflow is based on the known qualitative solubility of the compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound hydrochloride.

Conclusion

While quantitative solubility data for this compound hydrochloride in organic solvents is scarce in the public domain, its qualitative solubility profile indicates a preference for polar solvents, particularly water and alcohols. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. The logical workflow for solvent selection serves as a practical tool for researchers in the initial stages of process development. It is recommended that for any critical application, experimental verification of solubility be performed under the specific conditions of use.

An In-depth Technical Guide to the Spectral Data of 3-Chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-chloropropylamine hydrochloride. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectral Data Presentation

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectral data for this compound hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound hydrochloride provides detailed information about the proton environments within the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the ammonium (B1175870) group.

Table 1: ¹H NMR Spectral Data for this compound Hydrochloride

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| A | ~8.3 | Broad Singlet | - | -NH₃⁺ |

| B | ~3.77 | Triplet | ~6.5 | -CH₂-Cl |

| C | ~3.05 | Triplet | ~7.5 | -CH₂-NH₃⁺ |

| D | ~2.15 | Quintet | ~7.0 | -CH₂-CH₂-CH₂- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound Hydrochloride

| Carbon Atom | Chemical Shift (δ) ppm | Assignment |

| 1 | ~41.5 | -CH₂-Cl |

| 2 | ~37.5 | -CH₂-NH₃⁺ |

| 3 | ~30.0 | -CH₂-CH₂-CH₂- |

Note: Data is based on typical chemical shifts for similar structures and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectral Data for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-2800 | Strong, Broad | N-H Stretch | Primary Amine Salt (-NH₃⁺) |

| 2960-2850 | Medium | C-H Stretch | Alkane (-CH₂-) |

| ~1600 | Medium | N-H Bend (Asymmetric) | Primary Amine Salt (-NH₃⁺) |

| ~1500 | Medium | N-H Bend (Symmetric) | Primary Amine Salt (-NH₃⁺) |

| 1470-1430 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂-) |

| 1300-1150 | Medium | C-N Stretch | Amine |

| 750-650 | Strong | C-Cl Stretch | Alkyl Halide |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectral data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound hydrochloride for structural confirmation.

Materials:

-

This compound hydrochloride

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is a common choice for amine salts) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the sample temperature, typically to 25 °C.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound hydrochloride to identify its functional groups.

Methodology: Potassium Bromide (KBr) Pellet Method

Materials:

-

This compound hydrochloride

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die set

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of this compound hydrochloride (approximately 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to the pellet die.

-

-

Pellet Formation:

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and remove the die from the press.

-

Extract the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typical Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound hydrochloride.

Caption: Workflow for Spectroscopic Analysis of this compound Hydrochloride.

Synthesis of 3-Chloropropylamine from 3-Amino-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloropropylamine from 3-amino-1-propanol, a crucial transformation for the production of various pharmaceutical intermediates. The primary method described herein is the direct chlorination of 3-amino-1-propanol using thionyl chloride, yielding this compound, which is commonly isolated as its more stable hydrochloride salt.

Reaction Overview and Mechanism

The conversion of 3-amino-1-propanol to this compound is achieved through the substitution of the primary hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group, which is a good leaving group (decomposing to sulfur dioxide and a chloride ion). The reaction is typically performed in an inert solvent, such as chloroform (B151607) or dichloromethane, and often at reduced temperatures to control its exothermic nature. The final product is usually obtained as this compound hydrochloride.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and products of this synthesis.

Table 1: Properties of Reactant and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3-Amino-1-propanol | 3-aminopropan-1-ol | 156-87-6 | C₃H₉NO | 75.11 | 12.4 |

| This compound Hydrochloride | 3-chloropropan-1-aminium chloride | 6276-54-6 | C₃H₉Cl₂N | 130.02 | 145-150[2] |

Table 2: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Solvent | Chloroform | [1] |

| Key Reagent | Thionyl Chloride (SOCl₂) | [1] |

| Reaction Temperature | 0-10°C (initial), then reflux | [1] |

| Reaction Time | 3 hours at reflux | [1] |

| Reported Yield | 93% | [1] |

| Product Purity | Typically >98% after purification | [3] |

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from a general procedure for the synthesis of this compound hydrochloride from 3-amino-1-propanol.[1]

Materials:

-

3-Amino-1-propanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-amino-1-propanol (1.0 equivalent) in anhydrous chloroform.

-

Cool the flask in an ice-water bath to 0-10°C.

-

Slowly add a solution of thionyl chloride (approximately 1.1 to 1.2 equivalents) in anhydrous chloroform dropwise to the stirred solution of 3-amino-1-propanol. Maintain the temperature between 0 and 10°C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain reflux for 3 hours.

-

After the reflux period, cool the reaction mixture to room temperature. A precipitate of this compound hydrochloride should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous chloroform to remove any residual impurities.

-

Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Purification by Recrystallization

For higher purity, the obtained this compound hydrochloride can be recrystallized.

Materials:

-

Crude this compound hydrochloride

-

Ethanol (B145695) (or another suitable solvent like methanol)

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Ice bath

Procedure:

-

Place the crude this compound hydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal formation, place the flask in an ice bath for a period of time.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified crystals under vacuum.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the conversion of 3-amino-1-propanol to this compound using thionyl chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound hydrochloride.

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Chloropropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, storage, and degradation pathways of 3-chloropropylamine and its hydrochloride salt. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this versatile chemical intermediate.

Introduction

This compound, particularly in its hydrochloride salt form (CAS 6276-54-6), is a bifunctional molecule widely used as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its structure, featuring a primary amine and a primary alkyl chloride, allows for a variety of chemical transformations, including nucleophilic substitution, acylation, and alkylation.[3] Understanding the stability and degradation of this compound is critical for ensuring the integrity of synthetic processes and the purity of final products.

The free base of this compound (CAS 14753-26-5) is a liquid, while the hydrochloride salt is a white to off-white crystalline solid.[1][4] The hydrochloride salt is generally more stable and easier to handle than the more reactive free amine.[3]

Chemical Stability Profile

The stability of this compound is highly dependent on its form (free base vs. hydrochloride salt) and the environmental conditions to which it is exposed.

This compound Hydrochloride:

The hydrochloride salt is known for its excellent chemical stability under recommended storage conditions.[1][5] It is, however, hygroscopic and susceptible to degradation in the presence of moisture.[2] It is stable under normal, dry conditions but should be kept away from strong oxidizing agents.[6] Upon thermal decomposition, it can release hazardous products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

This compound (Free Base):

The free amine is a colorless to pale yellow liquid and is less stable than its hydrochloride salt.[4] The primary degradation pathway for the free amine is an intramolecular nucleophilic substitution (cyclization) to form azetidine, a four-membered heterocyclic ring. This reaction is base-catalyzed (autocatalyzed by the amine itself) and is accelerated by heat.

Degradation Pathways

The principal degradation pathways for this compound involve intramolecular cyclization (for the free base) and hydrolysis.

-

Intramolecular Cyclization: The free amine can undergo a rapid intramolecular SN2 reaction, where the lone pair of the amino group attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a stable four-membered ring, azetidine. This process is significantly slower for the hydrochloride salt as the amine's lone pair is protonated and unavailable for nucleophilic attack.

-

Hydrolysis: The alkyl chloride functional group can undergo hydrolysis to form 3-amino-1-propanol. This reaction is generally slow for primary alkyl chlorides under neutral conditions but can be accelerated by heat and the presence of nucleophiles.[7][8][9]

The following diagram illustrates the primary degradation pathway of this compound free base.

Quantitative Stability Data

Table 1: Illustrative Thermal Degradation of this compound (Free Base) in an Inert Solvent

| Temperature (°C) | Time (days) | Purity (%) | Major Degradant (Azetidine, %) |

| 25 | 0 | 99.5 | <0.1 |

| 25 | 30 | 98.0 | 1.5 |

| 40 | 7 | 97.5 | 2.0 |

| 40 | 30 | 95.0 | 4.5 |

| 60 | 1 | 96.0 | 3.5 |

| 60 | 7 | 88.0 | 11.5 |

Table 2: Illustrative Hydrolytic Degradation of this compound Hydrochloride in Aqueous Solution

| pH | Temperature (°C) | Time (days) | Purity (%) | Major Degradant (3-Amino-1-propanol, %) |

| 4.5 | 40 | 30 | 99.2 | 0.3 |

| 7.0 | 40 | 30 | 99.0 | 0.5 |

| 9.0 | 40 | 30 | 98.5 | 1.0 |

| 7.0 | 60 | 7 | 98.0 | 1.5 |

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the chemical integrity of this compound and its hydrochloride salt.

Table 3: Recommended Storage Conditions

| Compound | Form | Storage Temperature | Atmosphere | Container | Incompatibilities |

| This compound | Liquid | 2-8°C | Inert gas (e.g., Nitrogen, Argon) | Tightly sealed, dry | Strong oxidizing agents, acids, moisture |

| This compound HCl | Solid | Room Temperature (<25°C) | Dry | Tightly sealed, hygroscopic protection | Strong oxidizing agents, moisture |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10] The following is a representative protocol for assessing the stability of this compound hydrochloride.

Objective

To evaluate the stability of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[10][11]

Materials and Methods

-

Test Substance: this compound hydrochloride (purity >98%)

-

Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (B78521) (0.1 M), Hydrogen peroxide (3%), High-purity water, Acetonitrile (HPLC grade).

-

Instrumentation: HPLC with UV detector, pH meter, photostability chamber, calibrated oven.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 14753-26-5,this compound | lookchem [lookchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 9. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

A Comprehensive Technical Guide to 3-Chloropropylamine: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of 3-chloropropylamine in its free base form and as a hydrochloride salt. Understanding the distinct physicochemical properties, handling considerations, and reactivity of each form is crucial for successful application in research, synthesis, and pharmaceutical development.

Core Physicochemical Properties: A Comparative Overview

The choice between using this compound free base or its hydrochloride salt is primarily dictated by their differing physical and chemical characteristics. The hydrochloride salt form generally offers enhanced stability and ease of handling compared to the more reactive free base.[1]

Table 1: Physicochemical Properties of this compound Free Base vs. Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 14753-26-5 | 6276-54-6[2] |

| Molecular Formula | C₃H₈ClN[3] | C₃H₈ClN·HCl or C₃H₉Cl₂N[2] |

| Molecular Weight | 93.55 g/mol [3] | 130.02 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Off-white to yellow-beige crystalline powder or chunks[2][4] |

| Melting Point | Not available | 145-150 °C[4] |

| Boiling Point | 130.7 °C at 760 mmHg | Not applicable (decomposes)[5] |

| Density | 1.004 g/cm³ | Not available |

| pKa (Predicted) | 9.20 ± 0.10[3] | Not applicable |

| Solubility | Soluble in water and organic solvents like ethanol, methanol, and acetone. | Freely soluble in water[6]; Soluble in DMSO and methanol[4]; Insoluble in ether-based organic solvents, acetone, and chloroform (B151607).[6] |

| Stability | Less stable than the hydrochloride salt. | More stable and less hygroscopic than the free base, enhancing shelf-life and handling.[1] |

Reactivity and Applications in Synthesis

Both forms of this compound are valuable bifunctional molecules in organic synthesis, featuring a nucleophilic primary amine and an electrophilic alkyl chloride.[1] However, their application in reactions often requires different initial steps.

The hydrochloride salt is the more commonly used reagent in synthetic chemistry due to its stability.[6] For the amine to act as a nucleophile in reactions such as acylation, alkylation, and condensation, it must first be deprotonated by treatment with a base to generate the free base in situ.[1][6] This approach allows for controlled reactions and avoids issues with the free base's stability.

The free base , with its readily available nucleophilic amine, can be used directly in reactions. However, its handling requires more stringent conditions due to its potential reactivity and instability.

A significant application of this compound hydrochloride is as a precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, it is a key building block in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a monomer used in the production of functional polymers for biomedical applications.[7][8] It also finds use in the synthesis of intermediates for drugs like Rosuvastatin.[6]

Experimental Protocols

Synthesis of this compound Hydrochloride from 3-Amino-1-propanol

This protocol outlines the conversion of 3-amino-1-propanol to this compound hydrochloride using thionyl chloride.

Methodology:

-

To a solution of 3-amino-1-propanol (4.49 g, 59.19 mmol) in anhydrous chloroform (30 mL), slowly add thionyl chloride (8.68 g, 1.32 mmol) dropwise at a temperature of 0-10°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Collect the resulting precipitate by filtration to yield this compound hydrochloride as a solid.[4]

Nucleophilic Substitution using this compound Hydrochloride: Synthesis of 3-azido-1-propanamine (B124161)

This protocol demonstrates a typical nucleophilic substitution reaction where the chloride is displaced.

Methodology:

-

In a dry reaction flask, add sodium azide (B81097) (2.25 g, 34.6 mmol) to a solution of this compound hydrochloride (1.53 g, 11.5 mmol) in water (15 mL).[6]

-

Heat the reaction mixture to 80 °C and stir at this temperature for 15 hours.[6]

-

After the reaction is complete, cool the solution and alkalize it with solid potassium hydroxide.[6]

-

Extract the aqueous solution three times with anhydrous ether (3 x 25 mL).[6]

-

Wash the combined organic layers successively with water (10 mL) and brine (10 mL).[6]

-

Concentrate the organic layer to obtain the 3-azido-1-propanamine product.[6]

Visualizing Synthetic Pathways

The following diagrams illustrate key transformations involving this compound and its hydrochloride salt.

Caption: Synthesis of this compound Hydrochloride.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound hydrochloride | 6276-54-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

The Bifunctional Reactivity of 3-Chloropropylamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Building Block in Organic Synthesis and Medicinal Chemistry

Introduction

3-Chloropropylamine, a seemingly simple molecule, possesses a powerful dual functionality that has cemented its role as a critical building block in modern organic synthesis and drug discovery. Its structure, featuring a primary amine and a primary alkyl chloride, allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the bifunctional reactivity of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its utility in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is typically handled as its hydrochloride salt (this compound hydrochloride, CAS No. 6276-54-6), which enhances its stability and ease of use.[1][2] The free amine can be readily generated in situ by treatment with a base.[3] The molecule's reactivity is governed by two key functional groups:

-

The Primary Amine (-NH₂): This group acts as a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and condensation.[1][2]

-

The Primary Alkyl Chloride (-Cl): This electrophilic center is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1][2]

This inherent bifunctionality allows for sequential or, under specific conditions, simultaneous reactions at both ends of the molecule, providing a versatile platform for molecular elaboration.

Key Reactions and Applications

The dual reactivity of this compound is exploited in a variety of synthetic transformations, including intermolecular reactions with different nucleophiles and intramolecular cyclizations.

Intermolecular Reactions with Nucleophiles

The electrophilic carbon bearing the chlorine atom readily reacts with a range of nucleophiles, while the amine group can be simultaneously or sequentially functionalized.

A classic example of nucleophilic substitution at the chloro- group is the reaction with sodium azide (B81097) to form 3-azidopropan-1-amine. This reaction introduces a versatile azide moiety that can be further transformed, for example, via click chemistry or reduction to a primary amine.

Experimental Protocol: Synthesis of 3-Azidopropan-1-amine [3]

In a round-bottom flask, this compound hydrochloride (1.53 g, 11.5 mmol) is dissolved in water (15 mL). Sodium azide (2.25 g, 34.6 mmol) is added, and the mixture is heated to 80°C and stirred for 15 hours. After cooling, the solution is made alkaline with solid potassium hydroxide (B78521) and extracted three times with anhydrous ether (3 x 25 mL). The combined organic layers are washed sequentially with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[3]

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |

| This compound HCl | Sodium Azide | Water | 80°C | 15 h | 3-Azidopropan-1-amine | Not explicitly stated |

The reaction of this compound with thiols provides a straightforward route to 3-(alkylthio)- or 3-(arylthio)propan-1-amines. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Representative Reaction Scheme:

| Reactant 1 | Nucleophile | Product |

| This compound | Thiophenol | 3-(Phenylthio)propan-1-amine |

| This compound | Ethanethiol | 3-(Ethylthio)propan-1-amine |

Similarly, phenols can act as nucleophiles, displacing the chloride to form 3-phenoxypropan-1-amines. This ether linkage is a common motif in many pharmaceutical compounds.

Representative Reaction Scheme:

| Reactant 1 | Nucleophile | Product |

| This compound | Phenol | 3-Phenoxypropan-1-amine |

| This compound | 4-Methoxyphenol | 3-(4-Methoxyphenoxy)propan-1-amine |

Intramolecular Cyclization: Synthesis of Azetidine (B1206935)

One of the most significant applications of this compound's bifunctional nature is its use in the synthesis of azetidine, a strained four-membered nitrogen-containing heterocycle. Under basic conditions, the amine group acts as an internal nucleophile, displacing the chloride to form the azetidine ring. While direct cyclization of this compound can be challenging, derivatives are commonly used.

Experimental Protocol: Synthesis of Azetidine from a this compound Derivative (Adapted from a related synthesis)[1]

A common strategy involves the cyclization of a protected or substituted this compound derivative. For instance, N-substituted 3-chloropropylamines can be cyclized under basic conditions. A detailed procedure for a related synthesis starting from 3-amino-1-propanol involves the in-situ formation of a reactive intermediate that then cyclizes. The general principle involves activating the hydroxyl group of 3-amino-1-propanol (e.g., by converting it to a mesylate or tosylate) and then performing an intramolecular nucleophilic substitution. A more direct, though often lower-yielding, method involves the treatment of 3-halopropylamines with a strong base.

| Precursor | Reagent | Product | Yield |

| 3-Bromopropylamine | Potassium Hydroxide | Azetidine | Low |

| Diethyl 3-N-(3-chloropropyl)iminodipropenoate | Sodium Carbonate | Diethyl 3-(1-azetidinyl)iminodipropionate | 60-70% |

Visualization of Reactivity and Applications

Bifunctional Reactivity of this compound

The following diagram illustrates the two reactive centers of this compound and the types of reactions they undergo.

Caption: Dual reactivity of this compound.

Intramolecular Cyclization to Azetidine

This workflow demonstrates the general process of forming the azetidine ring from a 3-halopropylamine derivative.

Caption: Azetidine synthesis workflow.

Application in Drug Development: Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. Understanding the mechanism of action of these drugs provides insight into the importance of this versatile building block.

Rosuvastatin and the Cholesterol Biosynthesis Pathway

Rosuvastatin (Crestor®), a widely prescribed statin, is synthesized using intermediates derived from this compound. Rosuvastatin lowers cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Caption: Rosuvastatin's inhibition of cholesterol synthesis.

HIV Protease Inhibitors and the Viral Lifecycle

Derivatives of this compound are incorporated into the structures of several HIV protease inhibitors. These drugs play a critical role in antiretroviral therapy by preventing the maturation of new viral particles. They work by blocking the active site of HIV protease, an enzyme essential for cleaving viral polyproteins into functional proteins.

Caption: Mechanism of HIV protease inhibitors.

Spectroscopic Data

Accurate characterization of reaction products is paramount. The following table provides predicted and reported NMR data for key compounds.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound Hydrochloride | ~3.7 (t, 2H, -CH₂Cl), ~3.2 (t, 2H, -CH₂NH₃⁺), ~2.2 (p, 2H, -CH₂CH₂CH₂-) | ~41.5 (-CH₂Cl), ~38.0 (-CH₂NH₃⁺), ~30.0 (-CH₂CH₂CH₂-) |

| N-(3-Chloropropyl)acetamide (Predicted) | ~6.5 (br s, 1H, -NH-), ~3.6 (t, 2H, -CH₂Cl), ~3.3 (q, 2H, -NHCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.9 (p, 2H, -CH₂CH₂CH₂-) | ~170.0 (C=O), ~42.0 (-CH₂Cl), ~39.0 (-NHCH₂-), ~31.0 (-CH₂CH₂CH₂-), ~23.0 (-COCH₃) |

| 3-(Phenylthio)propan-1-amine | ~7.4-7.1 (m, 5H, Ar-H), ~3.0 (t, 2H, -SCH₂-), ~2.8 (t, 2H, -CH₂NH₂), ~1.8 (p, 2H, -CH₂CH₂CH₂-) | ~136.0 (Ar-C), ~129.5 (Ar-CH), ~129.0 (Ar-CH), ~126.0 (Ar-CH), ~41.0 (-CH₂NH₂), ~34.0 (-SCH₂-), ~31.0 (-CH₂CH₂CH₂-) |

| 3-Phenoxypropan-1-amine | ~7.3-6.9 (m, 5H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.9 (t, 2H, -CH₂NH₂), ~1.9 (p, 2H, -CH₂CH₂CH₂-) | ~159.0 (Ar-C-O), ~129.5 (Ar-CH), ~121.0 (Ar-CH), ~114.5 (Ar-CH), ~67.0 (-OCH₂-), ~40.0 (-CH₂NH₂), ~30.0 (-CH₂CH₂CH₂-) |

Conclusion

This compound stands out as a remarkably versatile and valuable reagent in the arsenal (B13267) of the modern chemist. Its bifunctional nature, allowing for reactions at both the nucleophilic amine and the electrophilic chloride, provides a powerful and flexible tool for the synthesis of a wide range of important molecules, from fundamental heterocyclic systems to complex, life-saving pharmaceuticals. A thorough understanding of its reactivity, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloropropylamine Hydrochloride

Introduction: 3-Chloropropylamine hydrochloride (CAS No: 6276-54-6) is a bifunctional organic compound widely utilized as a key intermediate in organic synthesis and the pharmaceutical industry.[1] Its structure, containing both a primary amine and an alkyl chloride, makes it a versatile building block for creating more complex molecules, including pharmaceuticals like Rosuvastatin calcium and various polymers.[2][3] This guide provides a comprehensive overview of its safety data, handling procedures, and chemical properties, tailored for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical Properties

This compound hydrochloride is typically an off-white to yellow-beige crystalline powder.[1][4] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water and alcohol-based solvents like methanol (B129727) and ethanol.[3][4][5]

| Property | Value | References |

| CAS Number | 6276-54-6 | [1][6] |

| Molecular Formula | C₃H₉Cl₂N (or C₃H₈ClN·HCl) | [1][6][7] |

| Molecular Weight | ~130.02 g/mol | [1][6] |

| Appearance | Off-white to yellow-beige crystalline powder/chunks | [4] |

| Melting Point | 145 - 150 °C | [1][4][8] |

| Solubility | Soluble in water, DMSO, and methanol. Insoluble in ether, acetone, and chloroform (B151607). | [1][3][9] |

| Stability | Stable under normal conditions; hygroscopic. | [5][10] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant and requires careful handling. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6][7]

| GHS Classification | Details | References |

| Pictogram | GHS07 (Exclamation Mark) | [7][8] |

| Signal Word | Warning | [7][8] |

| Hazard Class | Skin Corrosion/Irritation (Category 2) | [5][6] |

| Serious Eye Damage/Eye Irritation (Category 2) | [5][6] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [5][6][8] | |

| Hazard Statements | H315: Causes skin irritation. | [6][7][8] |

| H319: Causes serious eye irritation. | [6][7][8] | |

| H335: May cause respiratory irritation. | [6][7][8] |

Section 3: Safe Handling, Storage, and Personal Protection

Proper handling and storage are critical to ensure safety and maintain the integrity of the chemical. This involves using appropriate personal protective equipment (PPE) and adhering to established laboratory protocols.

Experimental Workflow for Safe Handling

The following workflow outlines the necessary steps for safely managing this compound hydrochloride in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound hydrochloride.

Recommended Personal Protective Equipment (PPE)

A summary of necessary PPE to minimize exposure risk.[5][8]

| Protection Type | Specification | References |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [5] |

| Hand Protection | Wear appropriate chemical-resistant gloves. | [5][8] |

| Skin and Body Protection | Wear a lab coat. Remove and wash contaminated clothing before reuse. | [5] |

| Respiratory Protection | Use a dust mask (type N95 or equivalent) if dust is generated. Work in a well-ventilated area or fume hood. | [5][8] |

Section 4: Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate action is crucial.

First-Aid Response Protocol

Caption: Decision workflow for first-aid response to accidental exposure.

Detailed First-Aid Measures

A summary of actions to be taken in case of exposure.[5]

| Exposure Route | First-Aid Instruction |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs. |

| Inhalation | Remove from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water. Do not induce vomiting. Seek immediate medical attention. |

Fire-Fighting and Accidental Release

-

Fire-Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or foam. Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides, and hydrogen chloride gas.[5]

-

Accidental Release: Ensure adequate ventilation and wear personal protective equipment. Sweep up the solid material and shovel it into suitable containers for disposal. Avoid generating dust and prevent the chemical from entering the environment.[5]

Section 5: Stability and Reactivity

Understanding the chemical's stability is key to safe storage and use in reactions.

| Reactivity Profile | Details | References |

| Chemical Stability | Stable under normal, recommended storage conditions. It is hygroscopic. | [5][10] |

| Conditions to Avoid | Exposure to moist air or water, incompatible products. | [5][10] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas. | [5] |

| Hazardous Polymerization | Does not occur. | [5] |

Section 6: Synthesis and Applications

Experimental Protocol: Synthesis from 3-Amino-1-propanol

A representative synthesis protocol is as follows:

-

Thionyl chloride (1.32 mmol) dissolved in anhydrous chloroform (30 mL) is added dropwise to a solution of 3-amino-1-propanol (59.19 mmol) at a temperature of 0-10°C.[11]

-

The reaction mixture is then warmed to room temperature and refluxed for 3 hours.[11]

-

After the reaction completes, the mixture is cooled to room temperature.[11]

-

The resulting precipitate is collected via filtration to yield this compound hydrochloride as a solid product.[11]

Reactivity Profile in Organic Synthesis

The dual functionality of this compound hydrochloride makes it a valuable synthetic intermediate. The amine group can act as a nucleophile (when deprotonated), while the alkyl chloride is susceptible to nucleophilic substitution.[2]

Caption: Dual reactivity pathways of this compound hydrochloride in synthesis.

Key Applications

-

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3]

-

Polymer Chemistry: Employed in the synthesis of linear, star, and comb-like polyacrylamides through methods like atomic transfer radical polymerization (ATRP).[1][8][12]

-

Bioprocessing: Has been used to enhance gene delivery systems in cell cultures.[1]

Section 7: Toxicological and Ecological Information

-

Toxicological Summary: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[5][6] The full toxicological properties have not been completely investigated.[5]

-

Ecological Summary: The compound is soluble in water, which indicates it is likely to be mobile in the environment. Ecotoxicity data is limited, and it should not be emptied into drains.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound HCL [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound Hydrochloride | 6276-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. labproinc.com [labproinc.com]

- 11. This compound hydrochloride | 6276-54-6 [chemicalbook.com]

- 12. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Utilizing 3-Chloropropylamine as a Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-chloropropylamine as a versatile linker in the synthesis of various drug modalities, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are included to facilitate the rational design and synthesis of novel therapeutics.

Introduction to this compound as a Linker

This compound hydrochloride (CAS: 6276-54-6) is a bifunctional molecule possessing a nucleophilic primary amine and an electrophilic primary alkyl chloride.[1][2] This dual reactivity makes it a valuable building block for the introduction of a three-carbon (propyl) linker in drug discovery projects.[3] The hydrochloride salt form enhances stability and ease of handling. For most synthetic applications, the free base, this compound, is generated in situ by treatment with a suitable base.[3]

The propyl linker derived from this reagent can be incorporated into various drug conjugates, including PROTACs and antibody-drug conjugates (ADCs), to connect a "warhead" that binds to a protein of interest (POI) with another functional moiety, such as an E3 ligase ligand in the case of PROTACs.[4][5] The length and chemical nature of the linker are critical for the efficacy of such bifunctional molecules, as they dictate the geometry and stability of the ternary complex formed between the POI, the drug conjugate, and the recruited protein (e.g., an E3 ligase).[4][5]

Data Presentation: Impact of Alkyl Linker Length on PROTAC Efficacy

The following tables summarize representative quantitative data from various studies, illustrating the impact of alkyl and related linker lengths on the degradation efficiency of PROTACs. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters for evaluating PROTAC potency and efficacy.

Table 1: Comparative Degradation Data for BRD4-Targeting PROTACs with Varying Linker Compositions

| PROTAC Name/Description | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-PEG3 | BRD4 | VHL | 3 PEG units | 45 | 85 | MV4-11 |

| PROTAC-PEG4 | BRD4 | VHL | 4 PEG units | 15 | >95 | MV4-11 |

| PROTAC-PEG5 | BRD4 | VHL | 5 PEG units | 30 | 90 | MV4-11 |

| MZ1 | BRD4 | VHL | 3 PEG units + Phenylalanine | ~10 | >90 | HeLa |

| dBET1 | BRD4 | CRBN | PEG/Alkyl | <100 | >90 | MV4;11 |

Data is compiled from multiple sources and experimental conditions may vary. This table is intended for illustrative and comparative purposes.[6][7]

Table 2: Influence of Linker Length on the Efficacy of PROTACs Targeting Various Proteins

| Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) |

| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No degradation | N/A |

| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 |

| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 |

| BTK | CRBN | Short Alkyl | 15 | >90 |

| BTK | CRBN | Longer Alkyl | 5 | >95 |

| EGFR | CRBN | C3 Alkyl | 25 | >90 |

| EGFR | CRBN | C5 Alkyl | 10 | >95 |

This table summarizes data from various studies to highlight the impact of linker length on PROTAC efficacy for different protein targets.[4][8]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC utilizing a 3-carbon linker derived from this compound. As a representative example, the synthesis of a BRD4-targeting PROTAC (JQ1-C3-Pomalidomide) is described.

Protocol 1: Synthesis of N-Boc-3-chloropropylamine

This protocol describes the protection of the amine group of this compound, a key step for its sequential functionalization.

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in the chosen solvent, add a base such as triethylamine (2.2 eq) and stir the mixture at room temperature.[1]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-3-chloropropylamine.[1]

Protocol 2: Alkylation of Pomalidomide (B1683931) with N-Boc-3-chloropropylamine

This step involves the formation of the linker-E3 ligase ligand conjugate.

Materials:

-

Pomalidomide

-

N-Boc-3-chloropropylamine

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF or DMSO, add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add N-Boc-3-chloropropylamine (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-Boc-aminopropyl-pomalidomide conjugate.

Protocol 3: Boc Deprotection

This step deprotects the amine on the linker for subsequent coupling to the warhead.

Materials:

-

N-Boc-aminopropyl-pomalidomide

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc-aminopropyl-pomalidomide (1.0 eq) in DCM.

-

Add TFA (typically 20-50% v/v) or 4M HCl in 1,4-dioxane to the solution at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The resulting amine salt is often used in the next step without further purification.[1]

Protocol 4: Coupling of JQ1-acid to the Aminopropyl-Pomalidomide Linker

This is the final step to assemble the complete PROTAC molecule.

Materials:

-

JQ1 carboxylic acid derivative

-

Aminopropyl-pomalidomide salt (from Protocol 3)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve the JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.1 eq) and DIPEA (3.0-4.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the aminopropyl-pomalidomide salt (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-